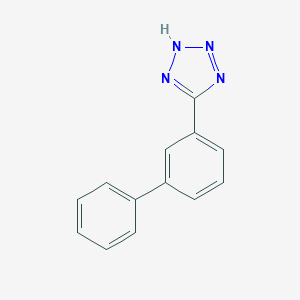

5-Biphenyl-3-yl-2H-tetrazole

Description

Properties

IUPAC Name |

5-(3-phenylphenyl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4/c1-2-5-10(6-3-1)11-7-4-8-12(9-11)13-14-16-17-15-13/h1-9H,(H,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWPSTJGPSOCQIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=NNN=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590179 | |

| Record name | 5-([1,1'-Biphenyl]-3-yl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188890-74-6 | |

| Record name | 5-([1,1'-Biphenyl]-3-yl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-(Biphenyl-3-yl)-1H-tetrazole

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 5-(Biphenyl-3-yl)-1H-tetrazole, a heterocyclic compound of significant interest in medicinal chemistry. The biphenyl-tetrazole scaffold is a privileged structure, famously incorporated into angiotensin II receptor blockers (ARBs) and other therapeutic agents.[1][2][3] This document offers a robust, field-proven protocol for the synthesis of this key intermediate via a catalyzed [3+2] cycloaddition reaction. It further details the critical characterization techniques required to verify the compound's identity, structure, and purity. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a practical and scientifically grounded approach to the preparation and validation of this important molecular entity.

Introduction: The Significance of the Biphenyl-Tetrazole Moiety

The 5-substituted-1H-tetrazole ring is a cornerstone of modern medicinal chemistry, primarily serving as a bioisosteric replacement for the carboxylic acid functional group.[4][5][6] This substitution is advantageous as the tetrazole group mimics the acidity and planar structure of a carboxylate at physiological pH while often improving metabolic stability, lipophilicity, and oral bioavailability.[1][7][8] When combined with a biphenyl scaffold, as seen in blockbuster drugs like Losartan, the resulting molecule exhibits high affinity and selectivity for various biological targets, including G protein-coupled receptors and enzymes.[1][2][3]

The target molecule, 5-(Biphenyl-3-yl)-1H-tetrazole, serves as a crucial building block or intermediate for more complex pharmaceutical agents. Its synthesis and rigorous characterization are therefore foundational steps in the discovery and development of new drugs. This guide focuses on the most reliable and widely adopted synthetic strategy: the formal [3+2] cycloaddition of an azide source with an organonitrile.[6][9][10]

Synthetic Strategy and Mechanism

Retrosynthetic Analysis & Pathway Selection

The most direct and efficient method for constructing the 5-substituted-1H-tetrazole ring is the reaction between a nitrile and an azide.[4][6][10] Our retrosynthetic analysis, therefore, disconnects the tetrazole ring into its constituent nitrile and azide synthons. The starting material of choice is 3-biphenylcarbonitrile, which is commercially available or readily synthesized.

The chosen forward synthesis involves the catalyzed reaction of 3-biphenylcarbonitrile with sodium azide. This method is preferred over routes using highly toxic and explosive hydrazoic acid.[4] Various catalysts, including Lewis acids and transition metal complexes, can be employed to facilitate this transformation under milder conditions and with improved yields.[11][12][13] For this guide, we will describe a common and effective procedure using a Lewis acid catalyst in a polar aprotic solvent.

Reaction Mechanism

The formation of the tetrazole ring from a nitrile and an azide salt is a subject of ongoing mechanistic discussion but is generally understood to proceed via one of two primary pathways: a concerted [3+2] cycloaddition or a stepwise nucleophilic addition followed by cyclization.[9][14][15] Density functional theory (DFT) calculations suggest that the mechanism often involves an initial activation of the nitrile by a catalyst (e.g., a metal ion or a proton source), making the nitrile carbon more electrophilic.[9][14][15] The azide anion then attacks this activated nitrile to form an imidoyl azide intermediate, which subsequently undergoes intramolecular cyclization to yield the tetrazolate anion.[9][15] An acidic workup then protonates the anion to afford the final 1H-tetrazole product.

The reaction exists in a tautomeric equilibrium between the 1H and 2H forms, with the specific ratio being solvent and substituent-dependent.[4]

Detailed Experimental Protocol

This section provides a step-by-step procedure for the laboratory-scale synthesis of 5-(Biphenyl-3-yl)-1H-tetrazole.

Materials and Equipment

-

Reagents: 3-Biphenylcarbonitrile, Sodium Azide (NaN₃), Zinc Bromide (ZnBr₂, anhydrous), N,N-Dimethylformamide (DMF, anhydrous), Hydrochloric Acid (HCl, concentrated), Deionized Water, Ethyl Acetate, Brine (saturated NaCl solution), Sodium Sulfate (Na₂SO₄, anhydrous).

-

Equipment: Round-bottom flask, reflux condenser, magnetic stirrer with hotplate, nitrogen/argon inlet, oil bath, separatory funnel, rotary evaporator, Buchner funnel, pH paper, standard laboratory glassware.

Safety Precaution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids (which liberate toxic hydrazoic acid) and metal spatulas. Use of personal protective equipment (gloves, safety glasses, lab coat) is mandatory.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 5-(Biphenyl-3-yl)-1H-tetrazole.

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-biphenylcarbonitrile (e.g., 5.0 g, 1.0 eq), sodium azide (e.g., 2.7 g, 1.5 eq), and anhydrous zinc bromide (e.g., 7.4 g, 1.2 eq).

-

Solvent Addition: Add anhydrous DMF (e.g., 40 mL) to the flask.

-

Reaction: Place the flask under a nitrogen or argon atmosphere and heat the mixture in an oil bath to 125 °C. Stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting nitrile is consumed.

-

Workup - Quenching and Acidification: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing 200 mL of deionized water with stirring. Acidify the aqueous solution to pH 2 by the dropwise addition of concentrated hydrochloric acid. A precipitate should form.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

-

Washing: Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or toluene) to afford the pure 5-(Biphenyl-3-yl)-1H-tetrazole.

Comprehensive Characterization

Thorough characterization is essential to confirm the structure, identity, and purity of the synthesized compound. The following techniques are standard for this molecule.

Characterization Workflow Diagram

Caption: Logical flow for the characterization of the final product.

Analytical Data Summary

The expected data from the characterization of 5-(Biphenyl-3-yl)-1H-tetrazole are summarized below. Note that exact values, especially for NMR, may vary slightly based on the solvent and instrument used.

| Technique | Parameter | Expected Result/Observation |

| ¹H NMR | Chemical Shifts (δ) | Multiplets in the aromatic region (~7.4-8.2 ppm). A very broad singlet for the N-H proton, often >10 ppm (may not be observed).[16] |

| ¹³C NMR | Chemical Shifts (δ) | Signals for aromatic carbons (~120-145 ppm). A signal for the tetrazole carbon (~155 ppm).[16] |

| IR Spectroscopy | Wavenumber (cm⁻¹) | Broad N-H stretch (~2500-3200 cm⁻¹), C=C aromatic stretches (~1600 cm⁻¹), N=N and C=N stretches of the tetrazole ring (~1400-1500 cm⁻¹).[17][18] Absence of the sharp nitrile (C≡N) peak from the starting material (~2230 cm⁻¹).[17] |

| Mass Spec (ESI-) | m/z | [M-H]⁻ corresponding to the calculated molecular weight (C₁₃H₉N₄)⁻. Expected m/z: ~221.08. |

| Melting Point | Range (°C) | A sharp melting point range, indicating high purity. |

Interpretation of Results

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation. The ¹H NMR spectrum will confirm the presence of the biphenyl protons with their characteristic splitting patterns. The disappearance of the starting material's signals and the appearance of a new set of aromatic signals confirm the transformation. The broad N-H proton signal is a key indicator of the tetrazole ring, though its visibility can be solvent-dependent. ¹³C NMR will show the correct number of carbon signals and, crucially, the downfield shift of the former nitrile carbon as it becomes the C5 carbon of the tetrazole ring.[16]

-

Infrared (IR) Spectroscopy: IR spectroscopy is excellent for monitoring reaction completion. The most critical diagnostic feature is the complete disappearance of the sharp, strong nitrile (C≡N) absorption band from the starting material (around 2220-2240 cm⁻¹).[17] Concurrently, the appearance of a broad absorption in the 2500-3200 cm⁻¹ region, characteristic of the N-H bond in the tetrazole ring, and other fingerprint vibrations for the ring itself, confirms the product's formation.[17][18]

-

Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS), typically in negative ion mode, will confirm the molecular weight of the compound. The observation of a prominent peak corresponding to the [M-H]⁻ ion provides strong evidence for the successful synthesis of the target molecule.

-

Melting Point (MP): A sharp and reproducible melting point is a classic indicator of a pure crystalline compound. A broad or depressed melting point would suggest the presence of impurities.

Conclusion

This guide has detailed a reliable and well-established methodology for the synthesis of 5-(Biphenyl-3-yl)-1H-tetrazole. By following the outlined [3+2] cycloaddition protocol and employing the comprehensive suite of characterization techniques described, researchers can confidently prepare and validate this valuable chemical intermediate. The scientific principles behind the choice of synthetic route and the interpretation of analytical data provide a solid foundation for further exploration and application of this important structural motif in drug discovery and development.

References

-

Hajra, A., et al. (2025). Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches. RSC Advances. [Link]

-

Himo, F., et al. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216. [Link]

-

Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of tetrazole formation by addition of azide to nitriles. Semantic Scholar. [Link]

-

Hajra, A., et al. (2025). Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches. PubMed Central. [Link]

-

Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of tetrazole formation by addition of azide to nitriles. PubMed. [Link]

-

Mittal, R., & Awasthi, S. K. (2019). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). ResearchGate. [Link]

-

Ghosh, P., et al. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Omega. [Link]

-

Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. ResearchGate. [Link]

-

Kaushik, N., Kumar, N., Kumar, A., & Singh, U. K. (2018). Synthesis, characterization and antimicrobial activity of novel biphenyl tetrazoles. ResearchGate. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Tetrazole: A Versatile Bioisostere in Drug Design. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Umadevi, P., & Rajeswari, R. (2017). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. International Journal of Pharmaceutical Sciences Review and Research, 45(2), 122-129. [Link]

-

Domínguez, Z., et al. (2023). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry, 19, 1378-1387. [Link]

-

Böhm, G., et al. (2004). Solid-Phase Synthesis of 5-Biphenyl-2-yl-1H-tetrazoles. Organic Letters, 6(18), 3075–3078. [Link]

-

ResearchGate. (2021). Scheme 1. Synthesis of 5-phenyl1H-tetrazole (1). ResearchGate. [Link]

-

Toney, J. H., et al. (1998). Antibiotic sensitization using biphenyl tetrazoles as potent inhibitors of Bacteroides fragilis metallo-beta-lactamase. Chemistry & Biology, 5(4), 185-196. [Link]

-

Dekamin, M. G., et al. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2 as a Heterogeneous and Reusable Catalyst and Study of Their Antimicrobial Activities. South African Journal of Chemistry, 68, 133-137. [Link]

-

Supporting Information. (n.d.). Supporting Information. [Link]

-

Kamal, A., et al. (2013). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules, 18(1), 1035-1045. [Link]

-

Yarlagadda, G., et al. (2017). Synthesis of Tetrazole Regioisomers of Biphenyl as ACE Inhibitors. ResearchGate. [Link]

-

Patel, M. P., et al. (2009). A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. RASAYAN Journal of Chemistry, 2(4), 807-811. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Antibiotic sensitization using biphenyl tetrazoles as potent inhibitors of Bacteroides fragilis metallo-beta-lactamase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. thieme-connect.com [thieme-connect.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. scielo.org.za [scielo.org.za]

- 14. Mechanisms of tetrazole formation by addition of azide to nitriles. | Semantic Scholar [semanticscholar.org]

- 15. Mechanisms of tetrazole formation by addition of azide to nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. chalcogen.ro [chalcogen.ro]

"physicochemical properties of 5-Biphenyl-3-yl-2H-tetrazole"

An In-Depth Technical Guide to the Physicochemical Properties of Biphenyl-Tetrazoles: A Focus on 5-Biphenyl-Substituted-2H-tetrazole Isomers

Foreword: Navigating Isomeric Specificity in Drug Discovery

In the landscape of medicinal chemistry, isomeric specificity is paramount. The query for "5-Biphenyl-3-yl-2H-tetrazole" points to a precise, yet less documented, molecular architecture. While direct, extensive data for this specific 3-yl isomer is sparse in readily available literature, the foundational principles of its physicochemical characterization are shared across its more prevalent and extensively studied isomers, such as the 2-yl and 4-yl substituted biphenyl tetrazoles. These compounds form the backbone of numerous pharmaceuticals, most notably the angiotensin II receptor blockers (sartans).

This guide, therefore, leverages the rich dataset of these analogous structures to provide a comprehensive and technically robust framework for understanding the critical physicochemical properties of the 5-biphenyl-tetrazole scaffold. The methodologies, theoretical underpinnings, and practical insights presented herein are directly applicable to the characterization of 5-Biphenyl-3-yl-2H-tetrazole and serve as an authoritative blueprint for researchers, scientists, and drug development professionals.

The Biphenyl-Tetrazole Scaffold: A Cornerstone of Modern Pharmacology

The 1H-tetrazole ring is a cornerstone of modern medicinal chemistry, primarily utilized as a bioisosteric replacement for the carboxylic acid group.[1][2] This strategic substitution is driven by the tetrazole's comparable acidity (pKa), which allows it to engage in similar ionic interactions with biological targets, while often conferring superior metabolic stability and enhanced oral bioavailability.[1] The acidity stems from the remarkable resonance stabilization of the resulting tetrazolate anion, where the negative charge is delocalized across all four nitrogen atoms.[1][3] When coupled with a biphenyl moiety, as seen in the structures of drugs like Losartan and Irbesartan, this scaffold becomes a potent modulator of the renin-angiotensin system.[4]

Understanding the physicochemical properties of this scaffold is not merely an academic exercise; it is a critical directive in drug development. These parameters—acidity, lipophilicity, and solubility—govern a candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, ultimately dictating its therapeutic efficacy and safety.

Core Physicochemical Properties: A Quantitative Analysis

The following sections delve into the key physicochemical properties, presenting both established values for representative isomers and the experimental protocols for their determination.

Acidity (pKa): The Gateway to Biological Interaction

The N-H proton of the tetrazole ring imparts acidic properties crucial for its function. The pKa of 5-substituted tetrazoles is typically in the range of 4.5 to 5.0, making it an excellent mimic of a carboxylic acid.[2][5][6] This acidity ensures that the molecule is predominantly in its ionized (anionic) form at physiological pH (7.4), a prerequisite for interacting with the positively charged residues (e.g., arginine, lysine) within the active sites of receptors like the AT1 receptor.

Table 1: Physicochemical Properties of Representative Biphenyl-Tetrazoles

| Property | 5-(biphenyl-2-yl)-1H-tetrazole | 5-(4'-Methyl-[1,1'-biphenyl]-2-yl)-2H-tetrazole | Notes |

| Molecular Formula | C₁₃H₁₀N₄[7] | C₁₄H₁₂N₄ | |

| Molecular Weight | 222.24 g/mol [7] | 236.27 g/mol | |

| pKa (Predicted) | ~4.8 - 5.0 | ~4.8 - 5.0 | Tetrazole pKa is comparable to carboxylic acids.[2] |

| logP (Calculated) | 2.8[7] | - | Indicates significant lipophilicity. |

| Melting Point | Not specified | Not specified | A related compound, 5-phenyl-2H-tetrazole, melts at 211-219 °C.[8] |

Lipophilicity (logP): Balancing Solubility and Permeability

Lipophilicity, quantified as the logarithm of the partition coefficient (logP), is a measure of a compound's differential solubility between an organic (n-octanol) and an aqueous phase.[9] It is a critical determinant of a drug's ability to cross biological membranes. A positive logP value indicates a preference for the lipid phase (hydrophobicity), while a negative value indicates a preference for the aqueous phase (hydrophilicity).[9] For biphenyl-tetrazoles, the biphenyl group imparts significant lipophilicity, which is essential for membrane transit, but must be balanced by the hydrophilicity of the ionized tetrazole to maintain adequate aqueous solubility.

The calculated logP of 2.8 for 5-(biphenyl-2-yl)-1H-tetrazole suggests a predominantly hydrophobic character.[7] It is crucial to consider the distribution coefficient (logD) for ionizable compounds like tetrazoles, as it accounts for the pH-dependent distribution of both the ionized and non-ionized species.

Solubility: A Prerequisite for Bioavailability

Solubility is a fundamental property that impacts drug absorption and formulation. In drug discovery, two types of solubility are typically assessed: kinetic and thermodynamic.[10]

-

Kinetic Solubility is measured early in discovery by rapidly precipitating a compound from a DMSO stock solution into an aqueous buffer. It provides a high-throughput assessment of how readily a compound might precipitate upon entering the aqueous environment of the gut.[11]

-

Thermodynamic Solubility is the true equilibrium solubility of a compound in a given solvent, determined by allowing the solid compound to equilibrate with the solvent over an extended period.[12] This "gold standard" measurement is crucial for formulation development.[12]

Given the hydrophobic nature of the biphenyl moiety, the aqueous solubility of 5-biphenyl-tetrazole derivatives is expected to be limited, particularly at pH values below their pKa where the molecule is uncharged.

Experimental Protocols: A Practical Guide to Characterization

The trustworthiness of physicochemical data hinges on robust and well-validated experimental protocols. The following sections provide step-by-step methodologies for determining the core properties of 5-biphenyl-tetrazole compounds.

Protocol for pKa Determination by Potentiometric Titration

This method relies on monitoring the change in pH of a solution of the analyte upon the incremental addition of a titrant (e.g., NaOH). The pKa is determined from the midpoint of the resulting titration curve.

Methodology:

-

Preparation of Analyte Solution: Accurately weigh approximately 5-10 mg of the biphenyl-tetrazole compound and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) if necessary, due to low aqueous solubility. Dilute with deionized water to a final volume of 50 mL. The final concentration of the organic co-solvent should be kept to a minimum.

-

System Calibration: Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.0 and 7.0).

-

Titration: Place the analyte solution in a thermostatted vessel at 25 °C and begin stirring.

-

Data Acquisition: Record the initial pH. Add small, precise aliquots (e.g., 0.02 mL) of a standardized 0.1 M NaOH solution. Record the pH after each addition, allowing the reading to stabilize.

-

Endpoint Determination: Continue the titration past the equivalence point (indicated by a sharp change in pH).

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest portion of the curve). Alternatively, a first or second derivative plot can be used to precisely identify the equivalence point.

Diagram 1: Workflow for pKa Determination

Protocol for logP Determination by Shake-Flask Method

This classic method directly measures the partitioning of a compound between n-octanol and water.[13]

Methodology:

-

Phase Pre-saturation: Mix equal volumes of n-octanol and water (or a suitable buffer like PBS, pH 7.4, for logD determination) in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation of the phases. Allow the layers to separate completely.

-

Compound Addition: Prepare a stock solution of the biphenyl-tetrazole compound in the pre-saturated n-octanol phase at a concentration that will be detectable in both phases after partitioning.

-

Partitioning: Add a known volume of the n-octanol stock solution to a known volume of the pre-saturated aqueous phase in a glass vial.

-

Equilibration: Cap the vial and shake or agitate it at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to reach equilibrium.

-

Phase Separation: Centrifuge the vial at a low speed to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV.

-

Calculation: Calculate the partition coefficient (P) as P = [Concentration in octanol] / [Concentration in aqueous phase]. The logP is the base-10 logarithm of P.[9]

Diagram 2: Shake-Flask Method for logP Determination

Protocol for Thermodynamic Solubility Determination

This method determines the equilibrium solubility of the solid compound.[12]

Methodology:

-

System Preparation: Add an excess amount of the solid biphenyl-tetrazole compound to a series of vials containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The excess solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached between the solid and the solution.[14]

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples.

-

Sample Collection: Carefully collect a supernatant sample. It is critical to avoid disturbing the solid material. For high accuracy, filter the supernatant through a low-binding filter (e.g., PVDF) to remove any remaining microparticulates.[14]

-

Quantification: Dilute the filtered supernatant with a suitable solvent and determine the concentration of the dissolved compound using a calibrated HPLC-UV method.

-

Result Reporting: The determined concentration is reported as the thermodynamic solubility in the specified medium (e.g., in µg/mL or µM).

Diagram 3: Thermodynamic Solubility Workflow

Conclusion: The Physicochemical Profile as a Predictor of Success

The physicochemical properties of 5-biphenyl-tetrazole derivatives are a complex interplay of the acidic, hydrophilic tetrazole ring and the bulky, lipophilic biphenyl system. A thorough characterization of pKa, logP/logD, and solubility is not merely a data-gathering exercise; it provides the foundational knowledge required to predict a compound's in vivo behavior, guide lead optimization, and design effective drug delivery systems. The protocols and principles outlined in this guide provide a robust framework for researchers to generate high-quality, reliable data, thereby de-risking the drug development process and accelerating the journey from a promising molecule to a life-changing therapeutic.

References

- Bergström, C. A. S. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.

- Avdeef, A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical and Biomedical Analysis.

- BenchChem. (2025). An In-Depth Technical Guide to the pKa and Acidity of 1H-Tetrazole. BenchChem.

- Shamsipur, M., et al. (2010). Acidity Constants of Some Tetrazole Compounds in Various Aqueous−Organic Solvent Media.

- Cayman Chemical. (n.d.). 5-(4'-(Azidomethyl)(1,1'-biphenyl)-2-yl)-2H-tetrazole. Cayman Chemical.

- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec.

- Al-Ostoot, F. H., et al. (2023). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. RSC Medicinal Chemistry.

- Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.

- BMG LABTECH. (2023).

- Nagaraj, B., et al. (2005). 5-[4'-(Bromomethyl)biphenyl-2-yl]-2-trityl-2H-tetrazole. Acta Crystallographica Section E: Structure Reports Online.

- National Center for Biotechnology Information. (n.d.). 5-biphenyl-2-yl-1H-tetrazole.

- Vanga, M. R., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)

- Zhao, J., et al. (2013). Synthesis, crystal structure and characterisation of two crystals of 5-[4'-(bromomethyl)biphenyl-2-yl]-2-trityl-2H-tetrazole. Journal of Chemical Research.

- BenchChem. (n.d.). 5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole. BenchChem.

- Fischer, C., et al. (2021). 4′-(2H-Tetrazol-5-yl)-[1,1′-biphenyl]-4-carboxylic acid: Synthetic approaches, single crystal X-ray structures and antimicrobial activity of intermediates.

- Kamble, A., et al. (2017). Design, synthesis and pharmacological analysis of 5-[4'-(substituted-methyl)[1,1'-biphenyl]-2-yl]-1H-tetrazoles. Archives of Pharmacal Research.

- Zhao, J., et al. (2013). Synthesis, Crystal Structure and Characterisation of two Crystals of 5-[4′-(bromomethyl)biphenyl-2-yl]-2-trityl-2H-tetrazole. Semantic Scholar.

- Chem-Impex. (n.d.). 5-Phenyl-2H-tetrazole. Chem-Impex.

- Sigma-Aldrich. (n.d.). 5-(4′-Methyl-[1,1′-biphenyl]-2-yl)-2H-tetrazole. Sigma-Aldrich.

- ChemicalBook. (2023). 5-(4'-methyl-[1,1'-biphenyl]-2-yl)-2-trityl-2H-tetrazole. ChemicalBook.

- National Center for Biotechnology Information. (n.d.). 5-(4'-(Bromomethyl)-1,1'-biphenyl-2-yl)-2-triphenylmethyl-2H-tetrazole.

- McKie, A. H., et al. (n.d.). Tetrazoles are potent anion recognition elements that emulate the disfavored anti conformations of carboxylic acids. University of Victoria.

- Agilent Technologies, Inc. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent.

- Chemcasts. (n.d.). Thermophysical Properties of 5-(4-Methoxyphenyl)-2H-tetrazole. Chemcasts.

- Quora. (2018). Why do the tetrazole molecules have pKa equal to 4.

- Mannhold, R., et al. (2011). Large‐Scale Evaluation of log P Predictors: Local Corrections May Compensate Insufficient Accuracy and Need of Experimentally Testing Every Other Compound.

- Párkányi, C., et al. (1992). Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. Journal of Medicinal Chemistry.

- ChemicalBook. (2023). 5-BIPHENYL-2-YL-2H-TETRAZOLE. ChemicalBook.

- Vanga, M. R., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives.

- Thermo Fisher Scientific. (n.d.). Calculate reagent log P values to determine solubility characteristics. Thermo Fisher Scientific.

- U.S. Environmental Protection Agency. (n.d.). 2H-Tetrazole, 5-[1,1'-biphenyl]-4-yl-. Substance Registry Services.

- ACD/Labs. (n.d.). LogP—Making Sense of the Value. ACD/Labs.

- Bharate, S. S., & Ram, V. J. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Combinatorial Chemistry & High Throughput Screening.

- BuyersGuideChem. (n.d.). N-[2'-(1H-Tetrazol-5-yl)biphenyl-4-yl methyl]-N-valeryl-(l)-valine methyl ester. BuyersGuideChem.

- Nagaraj, B., et al. (2005). 5-[4'-(Bromomethyl)biphenyl-2-yl]-2-trityl-2H-tetrazole.

- ChemicalBook. (n.d.). 5-BIPHENYL-4-YL-2H-TETRAZOLE. ChemicalBook.

- National Center for Biotechnology Information. (n.d.). N-(1-Oxopentyl)-N-((2'-(2H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)valine.

- ChemicalBook. (2025). N-[2'-(1H-tetrazol-5-yl)biphenyl-4-yl methyl]-N-Valeryl-(L)-Valine benzyl ester. ChemicalBook.

- Simson Pharma Limited. (n.d.). 5-[4-(Azidomethyl)[1,1-biphenyl]-2-yl]-2H-tetrazole-D4. Simson Pharma Limited.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. quora.com [quora.com]

- 4. caymanchem.com [caymanchem.com]

- 5. benchchem.com [benchchem.com]

- 6. web.uvic.ca [web.uvic.ca]

- 7. 5-biphenyl-2-yl-1H-tetrazole | C13H10N4 | CID 15207492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. acdlabs.com [acdlabs.com]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. bmglabtech.com [bmglabtech.com]

- 12. researchgate.net [researchgate.net]

- 13. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

The Core Mechanism of 5-Biphenyl-3-yl-2H-tetrazole: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Renin-Angiotensin-Aldosterone System and the Rise of Biphenyl-Tetrazoles

The renin-angiotensin-aldosterone system (RAAS) is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance.[1] A key effector molecule in this system is angiotensin II (Ang II), an octapeptide with potent vasoconstrictive properties.[2][3] Ang II exerts its effects by binding to specific G protein-coupled receptors, primarily the angiotensin II type 1 (AT1) and type 2 (AT2) receptors.[4][5] The AT1 receptor mediates most of the known cardiovascular effects of Ang II, including vasoconstriction, aldosterone secretion, and cellular growth, making it a prime therapeutic target for managing hypertension and other cardiovascular diseases.[4][6]

The development of nonpeptide AT1 receptor antagonists marked a significant advancement in cardiovascular pharmacology. Among these, the biphenyl-tetrazole scaffold has proven to be a highly effective pharmacophore. Compounds like Losartan, the first orally active nonpeptide Ang II receptor antagonist, feature this structural motif and have demonstrated significant clinical efficacy in treating hypertension.[3][7] This guide focuses on the mechanism of action of 5-Biphenyl-3-yl-2H-tetrazole, a compound belonging to this important class of therapeutic agents. By analogy with structurally related and well-characterized angiotensin II receptor blockers (ARBs), we will elucidate its core mechanism of action as a selective antagonist of the AT1 receptor.

Core Mechanism of Action: Selective AT1 Receptor Blockade

The primary mechanism of action of 5-Biphenyl-3-yl-2H-tetrazole is its function as a selective and competitive antagonist of the angiotensin II type 1 (AT1) receptor.[8] This means it binds to the AT1 receptor but does not elicit a biological response, instead blocking angiotensin II from binding and activating the receptor.[9] The tetrazole and biphenyl moieties are crucial for this interaction. The acidic tetrazole group is considered a bioisostere of a carboxylic acid and plays a key role in binding to the receptor pocket.[7][10]

The Renin-Angiotensin-Aldosterone System (RAAS) Pathway

To fully appreciate the action of 5-Biphenyl-3-yl-2H-tetrazole, it is essential to understand the RAAS pathway. The cascade begins with the release of renin from the kidneys in response to low blood pressure or other stimuli.[8] Renin cleaves angiotensinogen to form angiotensin I, which is then converted to the highly active angiotensin II by angiotensin-converting enzyme (ACE).[3]

Caption: Workflow for an in vitro radioligand binding assay.

In Vivo Hypertensive Animal Models

To assess the antihypertensive efficacy in a physiological setting, animal models of hypertension are utilized.

Protocol:

-

Animal Model: Use a suitable hypertensive animal model, such as the spontaneously hypertensive rat (SHR) or angiotensin II-infused rats.

-

Drug Administration: Administer 5-Biphenyl-3-yl-2H-tetrazole orally or via another appropriate route at various doses.

-

Blood Pressure Monitoring: Continuously monitor blood pressure using telemetry or tail-cuff plethysmography.

-

Data Analysis: Compare the blood pressure of treated animals to that of vehicle-treated controls to determine the dose-dependent antihypertensive effect.

Conclusion

The mechanism of action of 5-Biphenyl-3-yl-2H-tetrazole is centered on its selective and competitive antagonism of the angiotensin II type 1 receptor. This targeted action interrupts the renin-angiotensin-aldosterone system, leading to vasodilation, reduced aldosterone secretion, and a consequent lowering of blood pressure. Furthermore, this mechanism confers protective benefits to the cardiovascular and renal systems. The well-established pharmacology of the biphenyl-tetrazole class of compounds provides a strong foundation for understanding the therapeutic potential of 5-Biphenyl-3-yl-2H-tetrazole in the management of hypertension and related cardiovascular diseases. Further experimental validation through established in vitro and in vivo protocols will be crucial in fully characterizing its pharmacological profile.

References

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. What is the mechanism of Losartan Potassium? [synapse.patsnap.com]

- 3. Losartan as an ACE inhibitor: a description of the mechanism of action through quantum biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Angiotensin II receptor type 1 - Wikipedia [en.wikipedia.org]

- 5. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of angiotensin II AT1 receptor blockers in the treatment of arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rational Design and Synthesis of AT1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Losartan - Wikipedia [en.wikipedia.org]

- 9. Angiotensin II receptor blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tetrazole and carboxylate groups of angiotensin receptor antagonists bind to the same subsite by different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Losartan - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 12. Role of AT1 receptor-mediated salt retention in angiotensin II-dependent hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Angiotensin II Receptor Blockers (ARB) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. bhf.org.uk [bhf.org.uk]

- 15. droracle.ai [droracle.ai]

- 16. Blood pressure regulation by the angiotensin type 1 receptor in the proximal tubule - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Biological Activities of the Biphenyl-Tetrazole Scaffold: A Technical Guide Focused on Angiotensin-II Receptor Antagonist Derivatives

Executive Summary: The biphenyl-tetrazole moiety is a cornerstone pharmacophore in modern medicinal chemistry, most notably for its role as a bioisosteric replacement for the carboxylic acid group, which enhances metabolic stability and pharmacokinetic properties.[1][2] This structural motif is central to the "sartan" class of Angiotensin II receptor blockers (ARBs). While the specific compound 5-Biphenyl-3-yl-2H-tetrazole is not extensively characterized in publicly available literature, a wealth of data exists for its more complex derivatives, such as Valsartan and its analogues. This guide provides an in-depth technical exploration of the in vitro methodologies used to characterize the biological activities of these derivatives. As a Senior Application Scientist, this document moves beyond simple protocols to explain the underlying principles and causalities of experimental design, ensuring a robust and reproducible understanding for researchers, scientists, and drug development professionals. We will dissect the key assays for evaluating antihypertensive potential, urease inhibition, and antioxidant activity, providing validated protocols, data interpretation frameworks, and visual workflows.

Part 1: The Biphenyl-Tetrazole Core: Synthesis and Significance

The tetrazole ring's utility in drug design stems from its similar pKa and planar structure to a carboxylic acid, allowing it to engage in comparable biological interactions while being less susceptible to metabolic degradation.[1][2] In the context of ARBs, the 5-substituted tetrazole on the biphenyl scaffold is crucial for mimicking the binding of the natural ligand, Angiotensin II, to the AT1 receptor, thereby blocking its hypertensive effects.

The synthesis of these compounds typically involves a key [2+3] cycloaddition reaction between a nitrile on the biphenyl ring and an azide, which is a versatile and widely used method for forming the tetrazole ring.[3] Further modifications can then be made to other parts of the scaffold to modulate activity and specificity.

Part 2: In Vitro Evaluation of Biological Activity

A comprehensive in vitro assessment is fundamental to characterizing the therapeutic potential of any new chemical entity. For biphenyl-tetrazole derivatives, the evaluation extends beyond their primary target to uncover polypharmacological effects.

Antihypertensive Activity: Isolated Aortic Ring Assay

To assess the potential blood pressure-lowering effects in vitro, a common approach is to measure the vasorelaxant properties of a compound on isolated arterial tissue. This ex vivo model provides critical insights into a compound's direct effect on vascular smooth muscle tone.[4]

Causality Behind Experimental Choices: The thoracic aorta is a large, robust, and well-characterized artery, making it an ideal model for these studies. Contraction is induced with agents like phenylephrine or potassium chloride (KCl) to mimic a hypertensive state. The ability of a test compound to relax this pre-contracted tissue is a direct measure of its vasorelaxant, and therefore potential antihypertensive, activity.

Detailed Experimental Protocol:

-

Tissue Preparation:

-

Humanely euthanize a male Wistar rat (200-250g) following approved institutional animal care guidelines.

-

Carefully excise the thoracic aorta and place it in a petri dish containing cold, oxygenated Krebs-Henseleit (K-H) buffer (Composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.1).

-

Gently remove adhering connective and adipose tissue under a dissecting microscope.

-

Cut the aorta into rings of 2-3 mm in width.

-

-

Organ Bath Setup:

-

Mount each aortic ring in a 10 mL organ bath containing K-H buffer, maintained at 37°C and continuously bubbled with carbogen (95% O2, 5% CO2).

-

Connect one end of the ring to a fixed hook and the other to an isometric force transducer to record changes in tension.

-

-

Equilibration and Viability Check:

-

Allow the tissue to equilibrate for 60-90 minutes under a resting tension of 1.5 g, replacing the K-H buffer every 15 minutes.

-

Induce contraction with 60 mM KCl. A robust contraction confirms tissue viability. Wash the tissue and allow it to return to baseline.

-

-

Compound Testing:

-

Induce a stable contraction with a submaximal concentration of phenylephrine (1 µM).

-

Once the contraction plateaus, add the test compound (e.g., Valsartan derivatives AV1-AV11) in a cumulative, concentration-dependent manner (e.g., 1 nM to 100 µM).

-

Record the relaxation response at each concentration. DMSO is often used as a vehicle and should be tested for any effect on the tissue.[4]

-

Workflow for Isolated Aortic Ring Assay:

Caption: Workflow for assessing vasorelaxant activity.

Data Presentation: The results from such experiments are typically expressed as a percentage of relaxation relative to the pre-contracted tone. Studies on Valsartan derivatives have shown that many analogues exhibit significant vasorelaxant properties, with some compounds showing more potent effects than the parent drug.[4][5]

| Compound | Reported Antihypertensive Activity | Reference |

| AV2 | Most potent against hypertension among tested derivatives. | |

| AV3 | Showed significant results in lowering blood pressure. | [4] |

| AV9 | Showed significant results in lowering blood pressure. | [4] |

Urease Inhibition Assay

Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. It is a key virulence factor for bacteria like Helicobacter pylori. Inhibiting urease can be a therapeutic strategy for treating infections and related pathologies. Several biphenyl-tetrazole derivatives have been screened for this off-target activity.[5][6]

Causality Behind Experimental Choices: The assay's principle is based on measuring the production of ammonia. The Berthelot method is a classic colorimetric approach where ammonia reacts with phenol and hypochlorite in an alkaline medium to produce a blue-colored indophenol complex. The intensity of the color, measured spectrophotometrically, is directly proportional to the urease activity. An effective inhibitor will reduce the amount of ammonia produced, leading to a less intense blue color.

Detailed Experimental Protocol:

-

Reagent Preparation:

-

Enzyme Solution: Prepare a solution of Jack bean Urease in phosphate buffer (pH 7.0).

-

Substrate Solution: Prepare a solution of Urea in phosphate buffer.

-

Test Compounds: Dissolve biphenyl-tetrazole derivatives in a suitable solvent (e.g., DMSO) to create stock solutions.

-

Assay Reagents (Berthelot's Method):

-

Reagent A: Phenol (5% w/v) and Sodium Nitroprusside (0.025% w/v).

-

Reagent B: Sodium Hydroxide (2.5% w/v) and Sodium Hypochlorite (4.2% v/v).

-

-

-

Assay Procedure:

-

In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

-

Add 25 µL of the Urease enzyme solution and incubate at 37°C for 15 minutes. Thiourea is typically used as a standard inhibitor control.

-

Initiate the reaction by adding 50 µL of the Urea substrate solution. Incubate for 30 minutes at 37°C.

-

Stop the reaction and begin color development by adding 50 µL of Reagent A followed by 50 µL of Reagent B to each well.

-

Incubate for 10 minutes at room temperature.

-

-

Data Acquisition:

-

Measure the absorbance of the resulting blue color at 625 nm using a microplate reader.

-

Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Abs_sample / Abs_control)] * 100.

-

Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting percent inhibition against inhibitor concentration.

-

Mechanism of Urease Inhibition:

Caption: Inhibition of urea hydrolysis by a test compound.

Data Presentation: The inhibitory potential is quantified by the IC50 value, where a lower value indicates a more potent inhibitor.

| Compound | Urease Inhibition IC50 (µM) | Reference |

| Derivative 3c | 1.25 ± 0.54 | [5] |

| AV2 | Most potent in series | [4] |

| AV5 | Second most potent in series | [4] |

Antioxidant Activity: DPPH Radical Scavenging Assay

Antioxidant capacity is a valuable property for drugs, as oxidative stress is implicated in many diseases. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to screen for radical scavenging activity.[5][6]

Causality Behind Experimental Choices: DPPH is a stable free radical that has a deep violet color in solution, with a characteristic absorbance maximum around 517 nm. When a substance that can donate a hydrogen atom (i.e., an antioxidant) is added, the DPPH radical is reduced to the non-radical form, DPPH-H. This reduction leads to a loss of the violet color, which can be quantitatively measured as a decrease in absorbance. The degree of discoloration is directly proportional to the scavenging potential of the test compound.

Detailed Experimental Protocol:

-

Reagent Preparation:

-

DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.

-

Test Compounds: Prepare serial dilutions of the biphenyl-tetrazole derivatives in methanol.

-

Control: Ascorbic acid is commonly used as a positive control.

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of the test compound solution at various concentrations.

-

Add 100 µL of the methanolic DPPH solution to each well.

-

Mix and incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Acquisition:

-

Measure the absorbance at 517 nm using a microplate reader.

-

A blank containing only methanol is used for baseline correction. A control well contains the test compound solvent and DPPH solution.

-

Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100.

-

Workflow for DPPH Assay:

Caption: Step-by-step workflow for the DPPH assay.

Data Presentation: The antioxidant potential is reported as the percentage of DPPH radical scavenging.

| Compound | Reported Antioxidant Activity | Reference |

| Derivative 5c | Highest DPPH scavenging activity (74%) | [5] |

| All new compounds | Showed significant free radical scavenging potentials. | [6] |

Part 3: Structure-Activity Relationships (SAR) and Future Directions

The studies on Valsartan derivatives reveal that even minor modifications to the parent structure can significantly alter the biological activity profile. For instance, the nature of the ester group in the derivatives (AV1-AV11) influences not only the primary antihypertensive effect but also the secondary urease inhibitory and antioxidant activities.[5] This highlights the polypharmacological potential of the biphenyl-tetrazole scaffold.

Future in vitro studies should aim to deconvolute these activities further. For example:

-

Receptor Binding Assays: To confirm direct interaction with the Angiotensin II AT1 receptor.

-

Enzyme Kinetics: To determine the mode of urease inhibition (e.g., competitive, non-competitive).

-

Cell-based Assays: To assess cytotoxicity and to study antioxidant effects in a more biologically relevant context, such as measuring reactive oxygen species (ROS) in cells.

By employing these rigorous in vitro methodologies, researchers can build a comprehensive profile of novel biphenyl-tetrazole derivatives, paving the way for the development of next-generation therapeutics with tailored efficacy and safety profiles.

References

-

Masood, A., Khan, M. A., Ahmad, I., Breena, Raza, A., Ullah, F., & Shah, S. A. A. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1908. [Link][4][7][6]

-

Masood, A., Khan, M. A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. ResearchGate. [Link][5]

- Anonymous. (n.d.). Synthesis, characterization and biological evaluation of tetrazole derivatives. International Journal of Advanced Chemistry Research.

-

Ziora, Z. M., et al. (2024). Tetrazoles: A multi-potent motif in drug design. VU Research Repository. [Link][1]

-

Dandia, A., et al. (2015). Synthesis and biological evaluation of tetrazole containing compounds as possible anticancer agents. ResearchGate. [Link][8]

-

Anonymous. (2017). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. International Journal of Pharmaceutical Sciences Review and Research. [Link][9]

-

Pour, M., et al. (2019). Tetrazoles via Multicomponent Reactions. PubMed Central - NIH. [Link][2]

-

Anonymous. (n.d.). Tetrazoles: Synthesis and Biological Activity. Bentham Science Publisher. [Link][3]

Sources

- 1. vuir.vu.edu.au [vuir.vu.edu.au]

- 2. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eurekaselect.com [eurekaselect.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 8. researchgate.net [researchgate.net]

- 9. globalresearchonline.net [globalresearchonline.net]

Whitepaper: The Advent of Biphenyl Tetrazole Derivatives as Angiotensin II Receptor Blockers

A Technical Guide to the Rationale, Discovery, and Mechanism of a Landmark Antihypertensive Class

Abstract

The management of hypertension has been revolutionized by targeting the Renin-Angiotensin-Aldosterone System (RAAS). While Angiotensin-Converting Enzyme (ACE) inhibitors were a major breakthrough, the subsequent development of Angiotensin II Receptor Blockers (ARBs) offered a more direct mechanism of action with a distinct side-effect profile. This guide provides a detailed technical exploration of the discovery of biphenyl tetrazole derivatives, the cornerstone chemical class of the "sartan" drugs. It clarifies their primary role as potent and selective ARBs, not ACE inhibitors, and delves into the chemical rationale, structure-activity relationships (SAR), and key experimental protocols that propelled their development from laboratory curiosities to clinical mainstays. We will use the discovery of losartan, the first-in-class agent, as a central case study to illustrate the scientific journey.[1][2]

Introduction: Targeting the Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance. Its overactivity is a primary contributor to hypertension. The system's key effector molecule is Angiotensin II (Ang II), a potent vasoconstrictor that also stimulates aldosterone secretion, leading to sodium and water retention.[3][4]

Historically, two major strategies have been employed to inhibit the RAAS:

-

ACE Inhibition: Preventing the formation of Ang II from its precursor, Angiotensin I, by inhibiting the Angiotensin-Converting Enzyme (ACE).

-

Angiotensin II Receptor Blockade: Directly preventing Ang II from binding to its primary receptor, the Angiotensin II Type 1 (AT₁) receptor, thereby blocking its physiological effects.[3]

Biphenyl tetrazole derivatives belong to the second category. While these compounds may be evaluated for broad enzymatic activity, including ACE inhibition, during screening phases, their therapeutic value and the entire basis of their discovery and optimization were centered on their potent and selective antagonism of the AT₁ receptor.[5][6] This guide will focus on this scientifically accurate and clinically relevant mechanism.

Caption: RAAS pathway showing ACE inhibitor and ARB intervention points.

The Genesis of a New Class: The Discovery of Losartan

The journey to discover the first orally active, nonpeptide Ang II receptor antagonist was a landmark achievement in medicinal chemistry, pioneered by scientists at DuPont.[2][7] The key impetus was to create an alternative to ACE inhibitors that might avoid side effects like chronic cough, which were thought to be related to bradykinin metabolism, a pathway unaffected by ARBs.

A critical turning point came from two patents filed by Takeda Chemical Industries in 1982.[2] These patents described novel imidazole-containing compounds with Ang II antagonistic activity, providing the first evidence that non-peptidic molecules could effectively block the receptor. This spurred the DuPont team to explore similar scaffolds.

Through systematic chemical modification and screening, they discovered that adding a biphenyl group and replacing a carboxylic acid moiety with a tetrazole ring dramatically increased potency. This led to the synthesis of losartan (DuP 753), the first compound in this class to demonstrate high affinity for the AT₁ receptor and significant oral antihypertensive effects.[1][8] The discovery was a testament to rational drug design, creative problem-solving, and a degree of serendipity.[2]

Chemical Synthesis and Core Structure

The synthesis of biphenyl tetrazole derivatives generally involves the construction of the key biphenyl scaffold followed by the formation or attachment of the tetrazole ring.

General Synthetic Workflow

A common strategy involves a Suzuki coupling reaction to form the biphenyl linkage, followed by N-alkylation to connect the biphenylmethyl group to the heterocyclic core. The tetrazole is often formed from a nitrile precursor.

Caption: A generalized workflow for the synthesis of 'sartan' drugs.

Detailed Experimental Protocol: Synthesis of a Biphenyl Tetrazole Intermediate

This protocol is representative of the N-alkylation step, a crucial bond-forming reaction in this class.[6]

Objective: To synthesize 5-{4'-[(5-benzyl-2H-tetrazol-2-yl)methyl]biphenyl-2-yl}-1H-tetrazole, a structural analog of ARBs.

Materials:

-

5-Substituted-1H-tetrazole (e.g., 5-benzyl-1H-tetrazole)

-

4'-(Bromomethyl)-[1,1'-biphenyl]-2-carbonitrile

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Dry Acetone

-

Round-bottom flask, magnetic stirrer, reflux condenser

-

Thin Layer Chromatography (TLC) apparatus

-

Silica gel for column chromatography

-

Ethyl acetate and hexane (for chromatography)

Procedure:

-

Reaction Setup: To a solution of 5-benzyl-1H-tetrazole (1.0 mmol) in 20 mL of dry acetone in a round-bottom flask, add anhydrous K₂CO₃ (1.5 mmol).

-

Addition of Alkylating Agent: Add 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile (1.0 mmol) to the suspension.

-

Reflux: Stir the reaction mixture at reflux temperature (approx. 60-65°C) for 8-12 hours. The causality for heating is to provide sufficient activation energy for the Sₙ2 reaction between the tetrazole anion and the benzylic bromide.

-

Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The disappearance of the starting materials indicates reaction completion. This step is a self-validating control point to ensure the reaction has proceeded as expected before workup.

-

Workup: After cooling to room temperature, filter the mixture to remove the inorganic salts. Wash the residue with acetone.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product will contain a mixture of N1 and N2 regioisomers. Purify the product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to separate the isomers.

-

Characterization: Characterize the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm its structure and purity.

Structure-Activity Relationships (SAR)

The high potency of biphenyl tetrazole ARBs is the result of specific structural features that optimize interaction with the AT₁ receptor.

-

The Biphenyl Scaffold: This structure acts as a rigid spacer, correctly positioning the other key functional groups within the receptor's binding pocket.[9]

-

The Acidic Group: An acidic moiety at the ortho-position (2-position) of one of the phenyl rings is essential for high-affinity binding.[8]

-

The Tetrazole Ring: The tetrazole group is a bioisostere of the carboxylic acid group.[10] Its key advantages include:

-

Metabolic Stability: It is more resistant to metabolic degradation than a carboxylic acid.

-

Lipophilicity: It increases the molecule's lipophilicity (higher clogP), which can improve oral bioavailability and cell penetration.[11]

-

pKa: Its pKa is similar to that of a carboxylic acid, allowing it to exist in the anionic form at physiological pH, which is crucial for binding.[11]

-

-

The Heterocyclic Core: The imidazole ring in losartan (and other heterocycles in subsequent sartans) and its substituents (e.g., the n-butyl group) engage in additional hydrophobic and hydrogen-bonding interactions within the receptor, further enhancing binding affinity.

| Compound/Feature | Modification | Impact on AT₁ Receptor Antagonism | Rationale/Reference |

| Acidic Group Position | Moving the tetrazole from ortho to meta or para position | Drastic reduction in activity | The ortho position is critical for correct orientation in the binding pocket.[8] |

| Acidic Group Type | Replacing tetrazole with -COOH | Potency is often retained but bioavailability may decrease | Tetrazole acts as a metabolically stable bioisostere of carboxylic acid.[11][12] |

| Biphenyl Linker | Replacing biphenyl with a more flexible linker (e.g., ether) | Reduced activity | The rigid biphenyl structure is an optimal scaffold for presenting the pharmacophores.[9] |

| Losartan Side Chain | Varying the n-butyl group on the imidazole | Changes in potency | The alkyl chain occupies a hydrophobic pocket in the receptor. |

| Losartan Side Chain | Replacing the -CH₂OH group on the imidazole | Modulates binding and metabolic profile | This group can participate in hydrogen bonding. |

Table 1: Key Structure-Activity Relationships for Biphenyl Tetrazole ARBs.

Mechanism of Action: Blocking the AT₁ Receptor

Biphenyl tetrazole derivatives act as selective, competitive antagonists at the AT₁ receptor.[13]

-

Binding: The molecule enters the AT₁ receptor binding pocket. The anionic tetrazole group is thought to interact with positively charged residues, such as Lys199, within the receptor.[14] However, this interaction is not a simple salt bridge but a more complex lysine-aromatic interaction.[14]

-

Blockade: By occupying the binding site, the ARB physically prevents the natural ligand, Angiotensin II, from binding and activating the receptor.

-

Physiological Effect: This blockade inhibits the downstream effects of Ang II, including vasoconstriction and aldosterone release, ultimately leading to a decrease in blood pressure.[3][15]

-

Inverse Agonism: Some ARBs, particularly non-biphenyl-tetrazole structures like eprosartan, have also been shown to act as inverse agonists.[16] This means they can reduce the basal, agonist-independent activity of the AT₁ receptor, which may be beneficial in chronic conditions where receptors are constitutively active.[16]

Conclusion

The discovery of biphenyl tetrazole derivatives as Angiotensin II Receptor Blockers represents a triumph of modern medicinal chemistry. By correctly identifying a key physiological target and rationally designing molecules with improved pharmacological properties, researchers created a new class of antihypertensive agents that have become a cornerstone of cardiovascular therapy. The journey from the initial Takeda patents to the clinical success of losartan and subsequent "sartans" highlights the importance of structural insights, the strategic use of bioisosteres like the tetrazole ring, and a deep understanding of receptor pharmacology. This technical guide serves to underscore the scientific rigor and innovative thinking that defined this important chapter in drug discovery.

References

-

Structure of some angiotensin receptor blockers (ARB) containing biphenyl-tetrazole moiety. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

(PDF) Synthesis of Tetrazole Regioisomers of Biphenyl as ACE Inhibitors. (2017). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Design and Synthesis of Angiotensin Converting Enzyme (ACE) Inhibitors: Analysis of the Role of Tetrazole Ring Appended to Biphenyl Moiety | Request PDF. (2022). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. (2023). MDPI. Retrieved January 13, 2026, from [Link]

-

Synthesis of Tetrazole Regioisomers of Biphenyl as ACE Inhibitors. (2017). Isaac Scientific Publishing. Retrieved January 13, 2026, from [Link]

-

Novel Imidazole Biphenyl Derivatives For Ace And Ace Ii Receptor Site Inhibition. (n.d.). Journal of Pharmaceutical Negative Results. Retrieved January 13, 2026, from [Link]

-

Synthesis of Tetrazole Regioisomers of Biphenyl as ACE Inhibitors | Semantic Scholar. (2017). Semantic Scholar. Retrieved January 13, 2026, from [Link]

-

Structure-activity Relationships of Biphenyl Tetrazoles as Metallo-Beta-Lactamase Inhibitors. (1999). Bioorganic & Medicinal Chemistry Letters. Retrieved January 13, 2026, from [Link]

-

Discovery of losartan, the first angiotensin II receptor antagonist. (1996). Journal of Human Hypertension. Retrieved January 13, 2026, from [Link]

-

Angiotensin II Receptor Blockers (ARB). (2023). StatPearls - NCBI Bookshelf. Retrieved January 13, 2026, from [Link]

-

New Biphenyl Tetrazole Derivatives with Diamino Acid Functionalization: Innovative Antihypertensive Agents and Comprehensive Biological Applications. (2025). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Actions of Novel Angiotensin Receptor Blocking Drugs, Bisartans, Relevant for COVID-19 Therapy: Biased Agonism at Angiotensin Receptors and the Beneficial Effects of Neprilysin in the Renin Angiotensin System. (2021). Molecules. Retrieved January 13, 2026, from [Link]

-

SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZIMIDAZOLYL BIPHENYL DERIVATIVES AS AN ANTIHYPERTENSIVE AGENT. (2023). International Journal of Biology, Pharmacy and Allied Sciences. Retrieved January 13, 2026, from [Link]

-

Losartan. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]

-

How the antihypertensive losartan was discovered. (2006). Expert Opinion on Drug Discovery. Retrieved January 13, 2026, from [Link]

-

Diamino Acid-Tetrazole Derivatives: Antihypertensive and Antimicrobial Investigation. (2025). Journal of Chemical Health Risks. Retrieved January 13, 2026, from [Link]

-

Tetrazole and Carboxylate Groups of Angiotensin Receptor Antagonists Bind to the Same Subsite by Different Mechanisms. (1999). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Synthesis and biological evaluation of some substituted benzimidazole derivatives as antihypertensive activities. (2023). Annals of Phytomedicine. Retrieved January 13, 2026, from [Link]

-

The non-biphenyl-tetrazole angiotensin AT1 receptor antagonist eprosartan is a unique and robust inverse agonist of the active state of the AT1 receptor. (2017). British Journal of Pharmacology. Retrieved January 13, 2026, from [Link]

-

Angiotensin II Receptor Blockers (ARBs): Mechanism of Action, Mnemonic, Side Effects, Indications. (2021). YouTube. Retrieved January 13, 2026, from [Link]

-

Synthesis and Antihypertensive Activity of Some N-{4-(6-Chloro-5-nitro-1- [2'--(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl] - Prime Scholars. (n.d.). Prime Scholars. Retrieved January 13, 2026, from [Link]

-

How the antihypertensive losartan was discovered. (2006). ResearchGate. Retrieved January 13, 2026, from [Link]

-

How the antihypertensive losartan was discovered. (2006). PubMed. Retrieved January 13, 2026, from [Link]

Sources

- 1. Discovery of losartan, the first angiotensin II receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. eclass-b.uoa.gr [eclass-b.uoa.gr]

- 3. Angiotensin II Receptor Blockers (ARB) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Actions of Novel Angiotensin Receptor Blocking Drugs, Bisartans, Relevant for COVID-19 Therapy: Biased Agonism at Angiotensin Receptors and the Beneficial Effects of Neprilysin in the Renin Angiotensin System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. isaacpub.org [isaacpub.org]

- 7. How the antihypertensive losartan was discovered - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ijbpas.com [ijbpas.com]

- 10. Synthesis of Tetrazole Regioisomers of Biphenyl as ACE Inhibitors | Semantic Scholar [semanticscholar.org]

- 11. pnrjournal.com [pnrjournal.com]

- 12. researchgate.net [researchgate.net]

- 13. Losartan - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. m.youtube.com [m.youtube.com]

- 16. The non‐biphenyl‐tetrazole angiotensin AT1 receptor antagonist eprosartan is a unique and robust inverse agonist of the active state of the AT1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of 5-Biphenyl-3-yl-2H-tetrazole Analogs: An In-depth Technical Guide

Introduction: The Privileged Scaffold of 5-Biphenyl-3-yl-2H-tetrazole

The 5-biphenyl-3-yl-2H-tetrazole core is a cornerstone in modern medicinal chemistry, most notably as the foundational scaffold for the blockbuster class of drugs known as angiotensin II receptor blockers (ARBs) or "sartans".[1] These agents, including losartan, valsartan, and irbesartan, are indispensable in the management of hypertension and related cardiovascular diseases.[2][3] The therapeutic success of these molecules stems from their ability to selectively and potently antagonize the angiotensin II type 1 (AT1) receptor, a key regulator of blood pressure.[4][5]

The tetrazole moiety, a five-membered aromatic ring with four nitrogen atoms, is a critical pharmacophore in these analogs.[4] It serves as a bioisosteric replacement for a carboxylic acid group, offering enhanced metabolic stability and favorable physicochemical properties.[6] Specifically, the acidic nature of the tetrazole ring allows it to mimic the C-terminal carboxylate of angiotensin II, the endogenous ligand for the AT1 receptor. This mimicry facilitates crucial interactions within the receptor's binding pocket, leading to potent antagonism.[4][7]

This in-depth technical guide will provide a comprehensive analysis of the structure-activity relationships (SAR) of 5-biphenyl-3-yl-2H-tetrazole analogs. We will delve into the synthetic strategies employed to access these molecules, detail the experimental protocols for their biological evaluation, and explore the intricate molecular interactions that govern their pharmacological activity. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important class of therapeutic agents.

Synthetic Strategies for 5-Biphenyl-3-yl-2H-tetrazole Analogs

The synthesis of 5-biphenyl-3-yl-2H-tetrazole analogs typically involves two key transformations: the formation of the biphenyl core and the construction of the tetrazole ring.

Formation of the Biphenyl Core

A common and versatile method for constructing the biphenyl scaffold is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction efficiently couples an aryl halide with an aryl boronic acid or ester. For the synthesis of many "sartans", this involves the coupling of a substituted phenylboronic acid with a bromobenzonitrile derivative.

An alternative approach is the Negishi coupling, which utilizes an organozinc reagent.[8] Decarboxylative coupling reactions have also been explored as a more economical and environmentally friendly method.[9]

Construction of the Tetrazole Ring

The most prevalent method for synthesizing the 5-substituted tetrazole ring is the [3+2] cycloaddition reaction between a nitrile and an azide.[10][11] This reaction is often carried out using sodium azide in the presence of a Lewis acid or an ammonium salt. For large-scale synthesis, tri-n-butyltin azide has been employed, although concerns about tin toxicity have led to the development of alternative methods.

Multicomponent reactions, such as the Ugi-azide four-component reaction, offer a powerful one-pot approach to generate diverse 1,5-disubstituted-1H-tetrazoles.[4]

A representative synthetic scheme for a valsartan analog is depicted below, illustrating the key synthetic transformations.

Caption: A generalized synthetic route to Valsartan.

Biological Evaluation of 5-Biphenyl-3-yl-2H-tetrazole Analogs

The primary biological target of these analogs is the AT1 receptor. Therefore, their evaluation typically involves in vitro and in vivo assays to determine their affinity for the receptor and their functional antagonist activity.

In Vitro Assays

1. AT1 Receptor Binding Assay:

This assay measures the ability of a test compound to displace a radiolabeled ligand from the AT1 receptor.[12] It is a fundamental assay for determining the affinity of a compound for its target.

Experimental Protocol: AT1 Receptor Radioligand Binding Assay

-

Membrane Preparation: Prepare cell membranes from a source rich in AT1 receptors, such as rat liver or cells recombinantly expressing the human AT1 receptor.[12] Homogenize the tissue in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an assay buffer.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a radiolabeled AT1 receptor antagonist (e.g., [³H]candesartan or [¹²⁵I][Sar¹,Ile⁸]AngII), and varying concentrations of the test compound.[12][13]

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 1 hour).[13]

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This value is a measure of the compound's affinity for the AT1 receptor.

2. In Vitro Functional Assays:

These assays measure the ability of a compound to inhibit the physiological response to angiotensin II. A common functional assay is the measurement of angiotensin II-induced vasoconstriction in isolated aortic rings.[14][15]

Experimental Protocol: In Vitro Aortic Ring Vasoconstriction Assay

-

Tissue Preparation: Isolate the thoracic aorta from a suitable animal model (e.g., rabbit or rat).[14] Cut the aorta into rings of approximately 2-3 mm in width.

-

Mounting: Mount the aortic rings in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂ / 5% CO₂).[15]

-

Equilibration: Allow the rings to equilibrate under a resting tension for a specified period.

-

Contraction: Induce contraction of the aortic rings by adding a submaximal concentration of angiotensin II to the organ bath.

-

Antagonist Addition: Once a stable contraction is achieved, add increasing concentrations of the test compound to the bath and measure the relaxation of the aortic ring.

-

Data Analysis: Calculate the concentration of the test compound that causes 50% relaxation of the angiotensin II-induced contraction (IC50). This provides a measure of the compound's functional antagonist potency.

Caption: Workflow for the biological evaluation of AT1 receptor antagonists.

In Vivo Assays

Promising compounds from in vitro assays are further evaluated in animal models of hypertension to assess their efficacy in lowering blood pressure.[16]

Structure-Activity Relationship (SAR) of 5-Biphenyl-3-yl-2H-tetrazole Analogs